molecular formula C9H15Cl3N4 B1474180 5-chloro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride CAS No. 2097954-27-1

5-chloro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride

Cat. No.: B1474180
CAS No.: 2097954-27-1
M. Wt: 285.6 g/mol
InChI Key: LTYQPKQOYGDQCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a useful research compound. Its molecular formula is C9H15Cl3N4 and its molecular weight is 285.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 5-chloro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in various cellular processes, including cell proliferation and survival .

Mode of Action

This compound interacts with its target by binding to the protein kinase B (PKB), also known as Akt . This binding leads to the activation of the kinase by phosphorylation on Ser473 and Thr308 . The activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This process promotes cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Result of Action

The molecular and cellular effects of this compound’s action involve promoting cell proliferation and survival, protein translation, and progression through the cell cycle . It also has antiapoptotic effects .

Action Environment

It is generally recommended to store the compound at room temperature and to handle it with proper protective equipment to prevent spills from entering sewers, watercourses, or low areas .

Properties

IUPAC Name

5-chloro-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4.2ClH/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8;;/h5-6,8,11H,1-4H2,(H,12,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYQPKQOYGDQCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC=C(C=N2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
5-chloro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
5-chloro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
5-chloro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
5-chloro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
5-chloro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.